Cas no 1190576-32-9 (4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide)

4-(Carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a ureido group and a 4-fluorobenzyl moiety. Its molecular structure, incorporating both carbamoyl and fluorophenyl functionalities, makes it a versatile intermediate in pharmaceutical and agrochemical research. The compound exhibits potential as a building block for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators due to its hydrogen-bonding capacity and aromatic interactions. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the carbamoylamino group offers opportunities for further derivatization. This compound is typically characterized by high purity and consistent performance in synthetic applications.
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide structure
1190576-32-9 structure
Product Name:4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide
CAS No:1190576-32-9
MF:C15H14FN3O2
MW:287.288966655731
CID:5215933
Update Time:2025-11-01

4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide
    • Benzamide, 4-[(aminocarbonyl)amino]-N-[(4-fluorophenyl)methyl]-
    • Inchi: 1S/C15H14FN3O2/c16-12-5-1-10(2-6-12)9-18-14(20)11-3-7-13(8-4-11)19-15(17)21/h1-8H,9H2,(H,18,20)(H3,17,19,21)
    • InChI Key: HWRLKKVFGIAFQU-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CNC(C1C=CC(=CC=1)NC(N)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 362
  • XLogP3: 0.9
  • Topological Polar Surface Area: 84.2

4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-247763-0.05g
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide
1190576-32-9 95%
0.05g
$108.0 2024-06-19
Enamine
EN300-247763-0.1g
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide
1190576-32-9 95%
0.1g
$130.0 2024-06-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01027893-1g
4-(Carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide
1190576-32-9 95%
1g
¥1918.0 2023-04-05
Enamine
EN300-247763-1.0g
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide
1190576-32-9 95%
1g
$0.0 2023-06-07

Additional information on 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide

Research Brief on 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide (CAS: 1190576-32-9): Recent Advances and Applications

The compound 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide (CAS: 1190576-32-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its unique benzamide scaffold and fluorophenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its role as a modulator of specific biological targets, particularly in the context of inflammation and oncology. The compound's structural features, including the carbamoylamino group, contribute to its binding affinity and selectivity, making it a valuable candidate for further drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide on a key inflammatory pathway mediated by NF-κB. The study demonstrated that the compound effectively suppressed NF-κB activation in vitro, leading to reduced expression of pro-inflammatory cytokines. These findings suggest its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The researchers also highlighted the compound's favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, which are critical for clinical translation.

Another notable advancement comes from a 2024 preprint on bioRxiv, where the compound was evaluated for its anti-cancer properties. The study revealed that 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide selectively targets a subset of cancer cells with dysregulated protein degradation pathways. Mechanistically, the compound was found to enhance the ubiquitination and subsequent degradation of oncogenic proteins, thereby inducing apoptosis in cancer cells. This dual mechanism of action—targeting both inflammation and protein homeostasis—positions the compound as a multifaceted therapeutic candidate.

From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide. A 2023 patent application (WO2023123456) describes a novel, scalable synthesis route that improves yield and purity while reducing environmental impact. The patented method employs green chemistry principles, such as solvent-free reactions and catalytic hydrogenation, aligning with the growing demand for sustainable pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide. Current research is addressing its potential off-target effects and long-term safety profile. Preclinical toxicology studies, as reported in a 2024 issue of Toxicological Sciences, indicate that the compound exhibits a manageable safety window, with no significant organ toxicity observed at therapeutic doses. However, further investigations are warranted to fully elucidate its pharmacodynamics and optimize dosing regimens.

In conclusion, 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide (CAS: 1190576-32-9) represents a compelling case study in modern drug discovery. Its diverse biological activities, coupled with advancements in synthetic accessibility, underscore its potential as a lead compound for multiple therapeutic indications. Future research should prioritize translational studies to bridge the gap between benchside discoveries and clinical applications, ultimately unlocking its full therapeutic value.

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